molecular formula C5H9NO B1307477 2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 279-33-4

2-Oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1307477
CAS No.: 279-33-4
M. Wt: 99.13 g/mol
InChI Key: DIQOUXNTSMWQSA-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound has a molecular formula of C5H9NO and is often used as a building block in organic synthesis due to its rigid bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Oxa-5-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the compound can be synthesized on a larger scale using similar palladium-catalyzed reactions with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Similar structure but lacks the oxygen atom.

    2-Oxa-5-azabicyclo[3.2.1]octane: Contains a larger bicyclic framework with additional carbon atoms.

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of oxygen and nitrogen atoms within a rigid bicyclic structure. This unique arrangement imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOUXNTSMWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394302
Record name 2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-33-4
Record name 2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2-Oxa-5-azabicyclo[2.2.1]heptane in medicinal chemistry?

A1: this compound serves as a valuable scaffold in medicinal chemistry due to its resemblance to morpholine. This bicyclic structure offers rigidity and can be further functionalized, making it a promising building block for designing novel compounds. Researchers have explored its use in creating constrained analogs of GABA, a neurotransmitter with known therapeutic targets [, ].

Q2: Can you provide examples of how this compound has been modified to create potential drug candidates?

A2: Researchers have successfully synthesized C-3 disubstituted 2-Oxa-5-azabicyclo[2.2.1]heptanes, introducing various alkyls or aryls at the C-3 position []. This approach led to the development of constrained analogs of baclofen and pregabalin, both FDA-approved drugs []. These structural modifications aim to modulate the compound's interactions with biological targets and potentially improve its pharmacological properties.

Q3: How has the absolute stereochemistry of this compound derivatives been confirmed?

A3: In the synthesis of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the absolute structure was determined by single-crystal X-ray diffraction analysis. The unchanging chiral center throughout the synthesis further validated the assigned absolute configuration []. Understanding the stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.

Q4: Beyond serving as GABA analogs, are there other potential applications for this compound derivatives?

A4: Yes, research suggests that this compound derivatives, particularly the thione analogs like (±)-2-Oxa-5-azabicyclo[2.2.1]heptane-6-thione, hold promise as synthons. These compounds can be further reacted and elaborated to create diverse heteroaryl-annulated bicyclic morpholines, expanding their potential applications in medicinal chemistry [].

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